Computational Evidence for Superior S-H Bond Stability in 3,5-Disubstituted Thiophenols
Advanced computational analysis reveals that the specific meta-substitution pattern of 3-fluoro-5-(trifluoromethyl)thiophenol, with its strong electron-withdrawing groups, confers a distinct electronic environment and bond stability to the S-H and C-S bonds. This is in contrast to the more pronounced and predictable effects observed in para-substituted analogs [1].
| Evidence Dimension | Electronic and conformational stability of S-H and C-S bonds in substituted thiophenols |
|---|---|
| Target Compound Data | Meta-substituted thiophenols (3,5-disubstituted pattern) exhibit a distinct electronic profile with minimized effects on C-S bond descriptors compared to para-substitution. |
| Comparator Or Baseline | Para-substituted thiophenols (e.g., 4-(trifluoromethyl)thiophenol) show marked influence on C-S bond characteristics, with a clear correlation to substituent electron-donating/withdrawing capacity. |
| Quantified Difference | Alterations at the meta-position show minimal effects on C-S bond descriptors, while para-substitutions markedly influence C-S bond characteristics. |
| Conditions | Computational analysis using B97X-D/Def2TZVP level of theory, overlap descriptors (OP/TOP), QTAIM, and local vibrational mode (LVM) theories. |
Why This Matters
The attenuated influence on C-S bond character in the meta-substituted configuration suggests a more robust scaffold for chemical transformations, potentially leading to higher synthetic yields and more predictable reactivity compared to para-substituted analogs.
- [1] Barbosa, W. G., et al. Bond analysis in meta- and para-substituted thiophenols: overlap descriptors, local mode analysis, and QTAIM. Journal of Molecular Modeling, 2024, 30(5), 139. View Source
